

Sphenanlignan: A Technical Overview of its Molecular Characteristics and Potential Biological Activities

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Sphenanlignan*

Cat. No.: *B12299726*

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Introduction

Sphenanlignan is a naturally occurring lignan isolated from the seeds of *Schisandra sphenanthera*. Lignans are a class of polyphenolic compounds widely recognized for their diverse pharmacological activities. This technical guide provides a comprehensive overview of the molecular formula and molecular weight of **Sphenanlignan**. Due to the limited specific research on **Sphenanlignan**'s mechanism of action, this document also explores the well-documented biological activities and associated signaling pathways of other prominent lignans found in *Schisandra sphenanthera*, offering insights into the potential therapeutic applications of this compound class.

Molecular and Physicochemical Data

The fundamental molecular and physical properties of **Sphenanlignan** are summarized below. This data is essential for its identification, characterization, and use in experimental settings.

Property	Value	Citation(s)
Molecular Formula	C ₂₁ H ₂₆ O ₅	[1][2]
Molecular Weight	358.4 g/mol	[1][2]
CAS Number	866347-36-6	[1]
Physical Form	Oil	[1]
Source	Seeds of Schisandra sphenanthera	[1]

Experimental Protocols

While a detailed, step-by-step protocol for the isolation of **Sphenanlignan** is not extensively published, the general methodology involves established phytochemical techniques. The following outlines a generalized workflow based on methods reported for the isolation of lignans from Schisandra species.

General Isolation and Characterization Workflow

The isolation of **Sphenanlignan** from the seeds of Schisandra sphenanthera typically follows a multi-step chromatographic process. The structural elucidation is then achieved through spectroscopic analysis.



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A generalized workflow for the isolation and characterization of **Sphenanlignan**.

Methodology Details:

- **Extraction:** The dried and powdered seeds of Schisandra sphenanthera are subjected to solvent extraction, typically using ethanol or methanol, to obtain a crude extract.

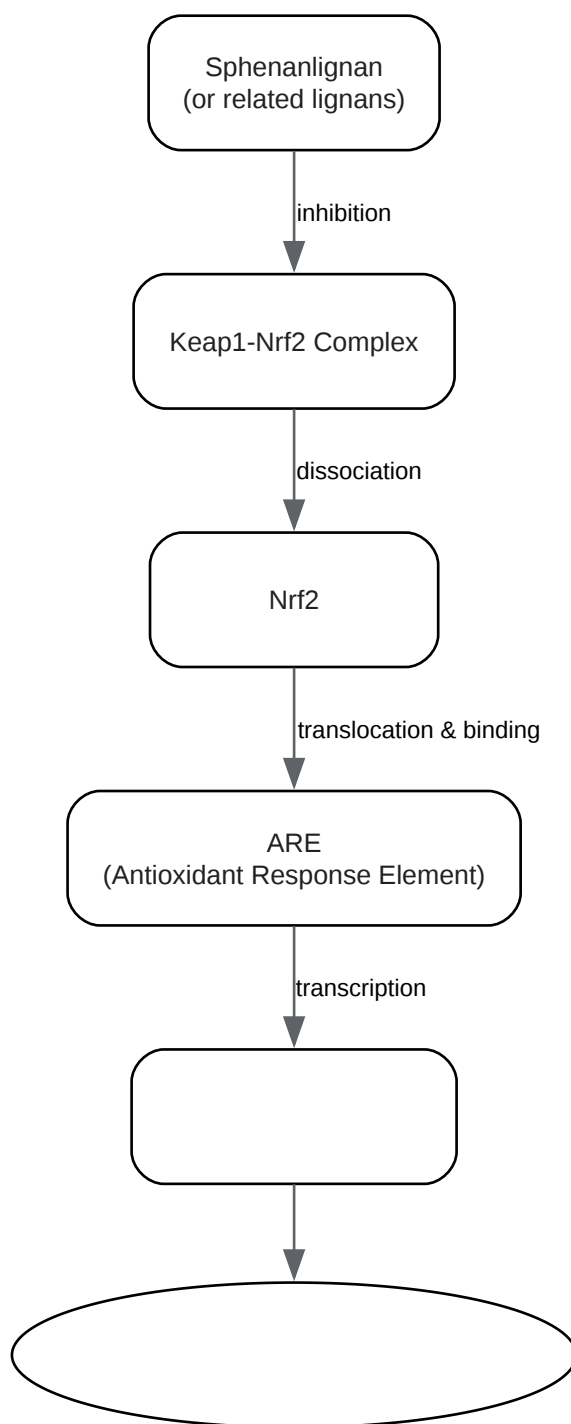
- **Partitioning:** The crude extract is then partitioned between immiscible solvents (e.g., water and ethyl acetate) to separate compounds based on their polarity.
- **Column Chromatography:** The resulting fractions are subjected to multiple rounds of column chromatography using stationary phases like silica gel or Sephadex LH-20. Elution is performed with a gradient of solvents of increasing polarity.
- **Preparative High-Performance Liquid Chromatography (HPLC):** Fractions enriched with **Sphenanlignan** are further purified using preparative HPLC to yield the pure compound.
- **Structural Elucidation:** The chemical structure of the isolated compound is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy (^1H NMR, ^{13}C NMR, 2D NMR) and Mass Spectrometry (MS).

Potential Signaling Pathways and Biological Activities

Direct studies on the signaling pathways modulated by **Sphenanlignan** are currently limited. However, extensive research on other lignans from *Schisandra sphenanthera*, such as Anwulignan, Schisandrin A, and Schisandrin B, provides a strong basis for predicting the potential biological activities and mechanisms of action for **Sphenanlignan**.

Antioxidant Activity via the Nrf2/ARE Pathway

Lignans from *Schisandra* are well-documented for their potent antioxidant properties. A key mechanism underlying this effect is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) signaling pathway.



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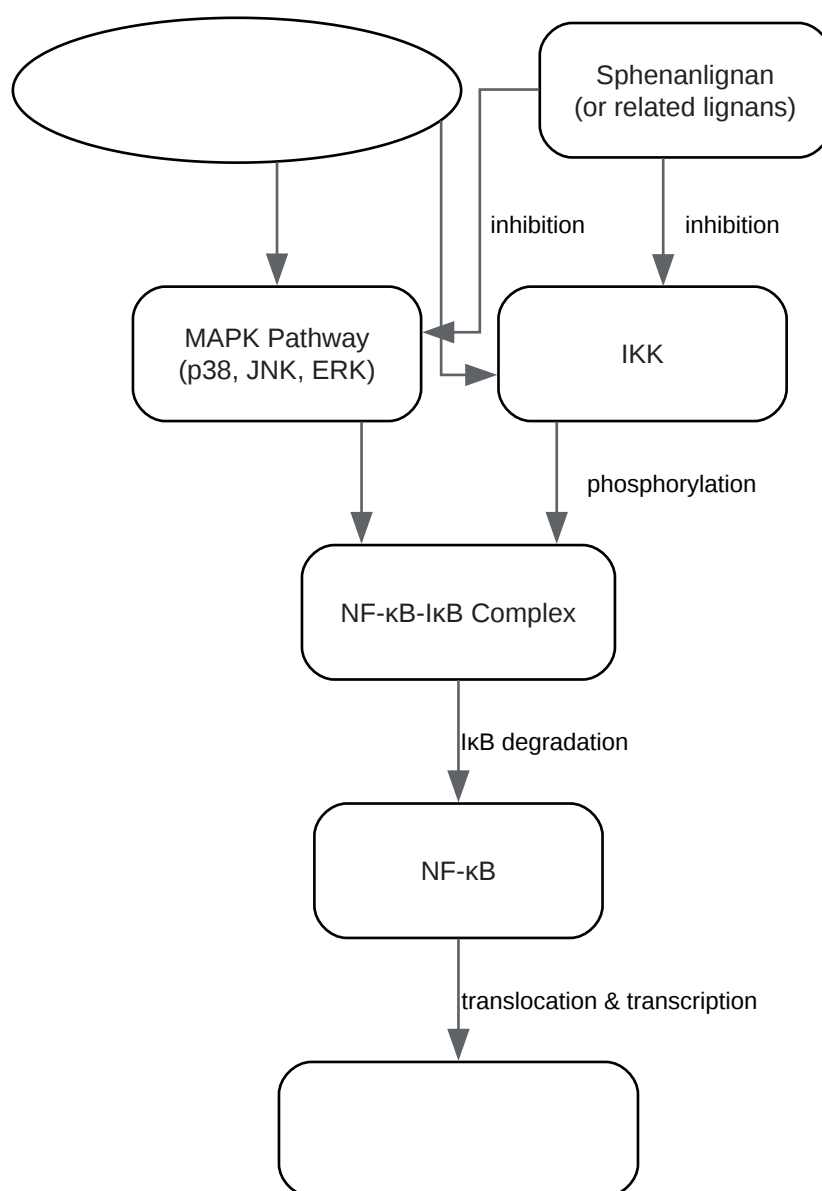
Potential antioxidant mechanism of **Sphenanlignan** via the Nrf2/ARE pathway.

Under normal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). Lignans can induce the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus. In the nucleus, Nrf2 binds to the ARE, leading to the transcription of

various antioxidant and cytoprotective genes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).

Anti-inflammatory Activity via NF- κ B and MAPK Pathways

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Lignans from Schisandra have demonstrated significant anti-inflammatory effects, primarily through the modulation of the Nuclear Factor-kappa B (NF- κ B) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.



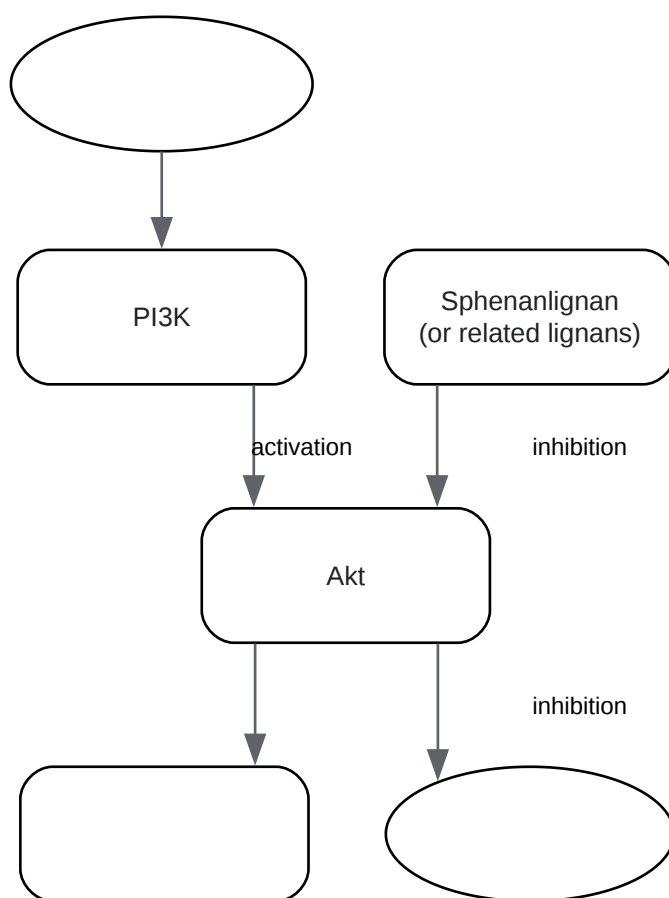
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Potential anti-inflammatory mechanism of **Sphenanlignan** via NF- κ B and MAPK pathways.

Inflammatory stimuli activate the IKK complex, which in turn phosphorylates the inhibitory protein I κ B, leading to its degradation. This allows the NF- κ B dimer to translocate to the nucleus and induce the expression of pro-inflammatory genes. Lignans can inhibit this cascade by suppressing the activation of IKK and the MAPK pathway, thereby preventing NF- κ B activation and reducing the production of inflammatory mediators.

Antitumor Activity via Modulation of Survival Pathways

Several lignans have exhibited promising antitumor activities. One of the key mechanisms is the inhibition of pro-survival signaling pathways, such as the Akt pathway, which is often hyperactivated in cancer cells.



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Potential antitumor mechanism of **Sphenanlignan** via inhibition of the Akt pathway.

The PI3K/Akt pathway is a critical regulator of cell survival, proliferation, and apoptosis. Growth factors activate PI3K, which in turn activates Akt. Activated Akt promotes cell survival by inhibiting pro-apoptotic proteins. Lignans can interfere with this pathway by inhibiting the activation of Akt, thereby sensitizing cancer cells to apoptosis and inhibiting their proliferation.

Conclusion and Future Directions

Sphenanlignan, a lignan from *Schisandra sphenanthera*, possesses a defined molecular structure and physicochemical properties. While direct evidence for its specific biological activities and mechanisms of action is still emerging, the well-established pharmacological profile of related lignans from the same plant suggests that **Sphenanlignan** likely exhibits significant antioxidant, anti-inflammatory, and antitumor properties. Future research should focus on elucidating the precise molecular targets and signaling pathways modulated by **Sphenanlignan** to fully understand its therapeutic potential. The development of detailed isolation and synthesis protocols will also be crucial for advancing the study of this promising natural compound.

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References

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- To cite this document: BenchChem. [Sphenanlignan: A Technical Overview of its Molecular Characteristics and Potential Biological Activities]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12299726#sphenanlignan-molecular-formula-and-molecular-weight>]

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